4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with a carboxylic acid group and a diethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the carboxylic acid group and the diethylsulfamoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents to target the desired position on the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 2-(4’-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones
Uniqueness
4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-4-12(5-2)17(15,16)8-6-9(10(13)14)11(3)7-8/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQLBYGZRRJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN(C(=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.